molecular formula C33H30NaO16 B1618391 Silybin sodium hemisuccinate CAS No. 55254-34-7

Silybin sodium hemisuccinate

Cat. No.: B1618391
CAS No.: 55254-34-7
M. Wt: 705.6 g/mol
InChI Key: MTKKBADLTLLNTD-JUXBVFQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Silybin sodium hemisuccinate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silybin sodium hemisuccinate involves the esterification of silybin with succinic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Silybin sodium hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Silybin sodium hemisuccinate is compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its improved water solubility and bioavailability, making it more suitable for pharmaceutical applications compared to its parent compound and other derivatives .

Comparison with Similar Compounds

Properties

CAS No.

55254-34-7

Molecular Formula

C33H30NaO16

Molecular Weight

705.6 g/mol

IUPAC Name

disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate

InChI

InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1

InChI Key

MTKKBADLTLLNTD-JUXBVFQSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na]

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na]

55254-34-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Silybin sodium hemisuccinate
Reactant of Route 2
Silybin sodium hemisuccinate
Reactant of Route 3
Silybin sodium hemisuccinate
Reactant of Route 4
Reactant of Route 4
Silybin sodium hemisuccinate
Reactant of Route 5
Reactant of Route 5
Silybin sodium hemisuccinate
Reactant of Route 6
Reactant of Route 6
Silybin sodium hemisuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.